Benzoin ethyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polymer Chemistry:

Benzoin ethyl ether serves as a free radical initiator in polymerizations. Free radical initiators are crucial for triggering the chain reaction involved in creating polymers. Specifically, benzoin ethyl ether finds use in the polymerization of vinyl monomers, such as styrene and methyl methacrylate []. These polymerizations are often conducted in solution or suspension, and the specific reaction conditions (temperature, solvent, concentration) can be tailored to achieve desired polymer properties.

Organic Synthesis:

Benzoin ethyl ether can act as a precursor for the synthesis of other organic compounds. It can be involved in various reactions, including:

- Claisen condensation: This reaction involves the condensation of two ester molecules in the presence of a strong base, and benzoin ethyl ether can yield α-hydroxy ketones [].

- Reduction: Through reduction reactions, benzoin ethyl ether can be converted to its corresponding alcohol, α-phenethyl alcohol [].

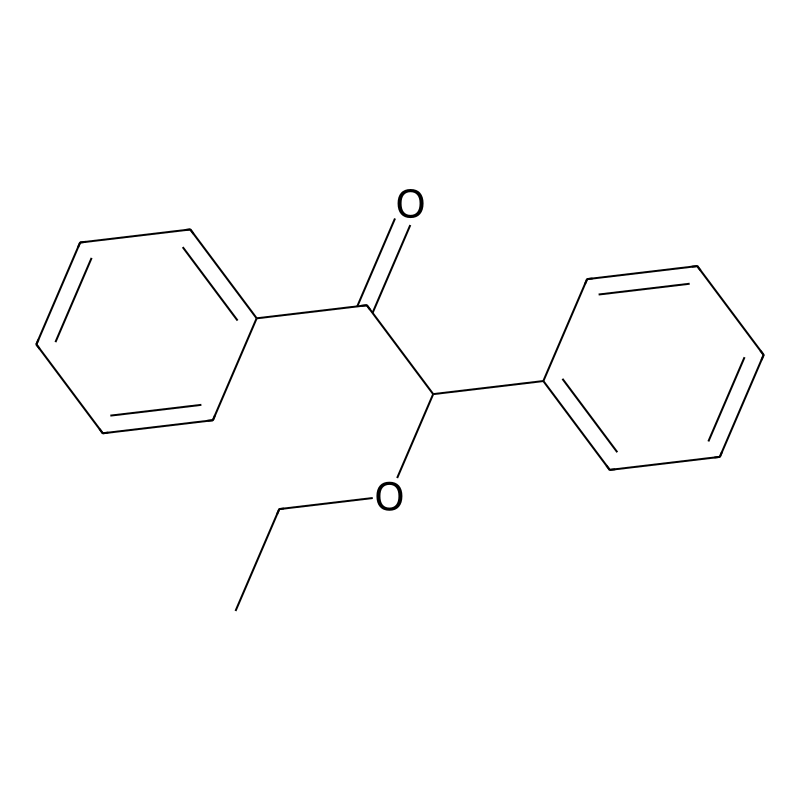

Benzoin ethyl ether, chemically represented as C₁₆H₁₆O₂, is an organic compound that belongs to the class of benzoin ethers. It is characterized by its structure, which features an ethyl group esterified to the hydroxyl group of benzoin. The compound is known for its applications in organic synthesis and as a reagent in various

- Condensation Reactions: Benzoin ethyl ether can undergo condensation with aldehydes or ketones to form larger ether compounds.

- Hydrolysis: In the presence of water and acidic conditions, it can hydrolyze back into benzoin and ethanol.

- Oxidation: The compound can be oxidized to yield corresponding acids or other functional derivatives.

The reactivity of benzoin ethyl ether is influenced by the stability of its carbonyl group and the electron-donating effects of the adjacent ethyl group, making it a versatile intermediate in organic synthesis .

Benzoin ethyl ether exhibits various biological activities that have been explored in research. Some notable aspects include:

- Antimicrobial Properties: Studies have indicated that benzoin derivatives possess antimicrobial activity, which may extend to benzoin ethyl ether.

- Sensitization Potential: As indicated by safety data, benzoin ethyl ether may cause allergic skin reactions in sensitive individuals, highlighting its potential as a sensitizer .

- Photochemical Behavior: The compound has been studied for its photochemical properties, which may have implications in biological systems and environmental chemistry .

The synthesis of benzoin ethyl ether can be achieved through several methods:

- Catalytic Condensation: A common method involves the catalytic condensation of benzaldehyde with ethanol using catalysts such as nickel bicarbonate or palladium-based catalysts. This reaction typically yields good conversion rates .

- Direct Etherification: Benzoin can be directly reacted with ethanol under acidic conditions to form benzoin ethyl ether.

- Green Chemistry Approaches: Recent studies have focused on environmentally friendly methods for synthesizing benzoin ethyl ether, utilizing solid catalysts like hydrotalcites that enhance reaction efficiency while minimizing waste .

Benzoin ethyl ether finds applications in various fields:

- Organic Synthesis: It serves as a valuable intermediate for synthesizing other organic compounds.

- Photochemistry: Its unique properties make it useful in photochemical studies and applications.

- Pharmaceuticals: Potential uses in drug formulation due to its biological activity.

Research on interaction studies involving benzoin ethyl ether has focused on its reactivity with other chemical species:

- Catalytic Interactions: Studies have shown that certain catalysts enhance the formation of benzoin ethyl ether from simpler precursors, indicating its potential in catalytic cycles .

- Biological Interactions: Investigations into its biological interactions suggest that it may influence cellular processes, although further research is needed to elucidate these mechanisms comprehensively.

Benzoin ethyl ether shares similarities with several other compounds, particularly within the class of alkyl ethers and benzoin derivatives. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Benzoin | C₁₄H₁₂O₂ | Lacks alkoxy group; used in similar synthetic pathways |

| Benzoin methyl ether | C₁₆H₁₆O₂ | Similar structure but with a methyl group instead of ethyl |

| Benzoin isopropyl ether | C₁₆H₁₆O₂ | Contains an isopropyl group; exhibits different reactivity |

| Ethyl benzoate | C₉H₁₀O₂ | An ester rather than an ether; used in flavoring and fragrance |

Benzoin ethyl ether's uniqueness lies in its specific combination of properties derived from both the benzoin structure and the ethoxy substituent. This combination influences its reactivity patterns and applications compared to other similar compounds.

XLogP3

Appearance

GHS Hazard Statements

H317 (88.37%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (11.63%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard